molecular formula C19H19BrN4O2 B3918210 N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3918210
M. Wt: 415.3 g/mol
InChI Key: KTRVPVWWHBODEX-FOKLQQMPSA-N
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Description

N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,4-dimethylphenol in the presence of a base to form the intermediate 5-bromo-2-(3,4-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with 4H-1,2,4-triazol-4-amine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .

Mechanism of Action

The mechanism of action of N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the bromine atom and the triazole ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c1-14-3-5-18(9-15(14)2)25-7-8-26-19-6-4-17(20)10-16(19)11-23-24-12-21-22-13-24/h3-6,9-13H,7-8H2,1-2H3/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRVPVWWHBODEX-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=NN3C=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 3
N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(E)-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

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